Brompheniramine N-Oxide Dihydrochloride
Description
Contextualization within Brompheniramine (B1210426) Chemistry and Metabolism
Brompheniramine N-Oxide Dihydrochloride (B599025) is a direct metabolite and derivative of Brompheniramine, an antihistamine used for symptomatic relief of allergic conditions. nih.gov The parent compound, Brompheniramine, is characterized by a tertiary amine group, which is a primary site for metabolic transformation in the body. nih.gov
The process of biotransformation, or metabolism, of Brompheniramine involves several key pathways, including N-oxidation and N-demethylation. nih.gov N-oxidation is a Phase I metabolic reaction wherein an oxygen atom is added to the nitrogen atom of the tertiary amine, resulting in the formation of Brompheniramine N-Oxide. hyphadiscovery.comwikipedia.org This reaction is typically catalyzed by specific enzyme systems in the body, such as cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com
Research using the fungus Cunninghamella elegans, a model organism for studying mammalian drug metabolism, has demonstrated the biotransformation of Brompheniramine into its N-oxide and N-demethylated metabolites. nih.gov In these studies, the mono-N-demethylated metabolite was often produced in the greatest quantities, but the N-oxide metabolite was also a significant product. nih.gov The formation of this N-oxide alters the physicochemical properties of the parent molecule, generally increasing its polarity, which can influence its subsequent metabolic fate and excretion.
The chemical structure of Brompheniramine N-Oxide retains the core framework of the parent drug but with the addition of an oxygen atom to the dimethylamino group. The dihydrochloride salt form enhances the compound's stability and solubility for analytical and research applications. smolecule.com
Interactive Data Table: Chemical Properties
Significance as a Reference Standard and Related Chemical Entity
In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Brompheniramine N-Oxide Dihydrochloride serves a critical function as a reference standard in the analysis of Brompheniramine Maleate, the salt form of the drug used in final formulations. lgcstandards.comsynzeal.com Reference standards are highly characterized materials used to confirm the identity, purity, and strength of drug products.
Specifically, Brompheniramine N-Oxide is classified as a metabolite and an impurity of Brompheniramine. lgcstandards.comsynzeal.com Its presence in the final drug product must be monitored and controlled within strict regulatory limits. Analytical laboratories use this compound to:
Develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of separating the N-oxide from the parent drug and other related substances. nih.gov
Identify and quantify the N-oxide impurity in batches of Brompheniramine Maleate.
Conduct stability studies to understand the degradation pathways of the parent drug, which may involve oxidation to the N-oxide form.
The availability of this certified reference material is essential for pharmaceutical manufacturers to comply with regulatory guidelines for drug quality and safety. synzeal.comsimsonpharma.com
Evolution of Research Perspectives on N-Oxide Metabolites in Xenobiotic Biotransformation
The study of N-oxide metabolites like Brompheniramine N-Oxide is part of a broader evolution in understanding xenobiotic biotransformation—the process by which the body metabolizes foreign substances. wikipedia.orgopenaccessjournals.com Historically, metabolism was often viewed solely as a detoxification process. However, the perspective on metabolites, particularly N-oxides, has become more nuanced.
N-oxidation is now recognized as a major Phase I metabolic pathway for many drugs containing tertiary amine structures. hyphadiscovery.comresearchgate.net Research has revealed that N-oxide metabolites are not always inactive. They can exhibit a range of biological activities:
Pharmacological Activity: Some N-oxide metabolites retain pharmacological activity, sometimes comparable to or even greater than the parent drug. hyphadiscovery.com
Instability and Reversion: Certain N-oxides are unstable and can be reduced back to the parent tertiary amine in vivo. hyphadiscovery.com This "metabolic cycling" can alter the pharmacokinetic profile of the parent drug, potentially prolonging its effects or changing its distribution in tissues. hyphadiscovery.com
Contribution to Toxicity: While often part of a detoxification pathway, the metabolic activation of xenobiotics can sometimes lead to the formation of reactive intermediates that contribute to adverse effects. openaccessjournals.com
Interactive Data Table: Key Metabolic Concepts
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H21BrCl2N2O |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C16H19BrN2O.2ClH/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;;/h3-9,11,15H,10,12H2,1-2H3;2*1H |
InChI Key |
NFXAVTNBOKJNHX-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2)[O-].Cl.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of Brompheniramine N Oxide Dihydrochloride
Controlled Synthesis for Reference Material Production
The preparation of Brompheniramine (B1210426) N-Oxide Dihydrochloride (B599025) as a reference standard is crucial for the accurate quantification and identification of this impurity in pharmaceutical samples. acs.orgacs.org This process involves a deliberate and controlled chemical synthesis, which includes the N-oxidation of brompheniramine followed by the formation of the dihydrochloride salt.
Strategic Approaches to N-Oxidation of Alkylamine Compounds
The core of synthesizing Brompheniramine N-Oxide involves the N-oxidation of the tertiary amine group in the brompheniramine molecule. Tertiary amines can be readily oxidized to their corresponding N-oxides using various oxidizing agents. wikipedia.org Common reagents for this transformation include hydrogen peroxide (H₂O₂) and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.org
The reaction mechanism with hydrogen peroxide involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the oxygen atom of the peroxide. This process is often catalyzed by acids or metal ions and is an established method for the synthesis of amine N-oxides. acs.orgasianpubs.org Similarly, m-CPBA is a highly effective reagent for the oxidation of tertiary amines to N-oxides. researchgate.net
Optimization of Reaction Conditions for Brompheniramine N-Oxide Synthesis
The efficiency and selectivity of the N-oxidation of brompheniramine are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of oxidizing agent, solvent, temperature, and reaction time. For instance, the oxidation of tertiary amines with hydrogen peroxide can be significantly accelerated by the use of catalysts such as flavins. acs.org Catalytic systems can offer a milder and more efficient route to the desired N-oxide, minimizing the formation of byproducts. asianpubs.org
The choice of solvent is also critical, as it can influence the solubility of the reactants and the stability of the N-oxide product. Protic solvents like methanol (B129727) or water are often employed in N-oxidation reactions. asianpubs.org Temperature control is essential to prevent over-oxidation or degradation of the product. The reaction is typically carried out at or below room temperature to ensure selectivity. The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
| Parameter | Condition | Rationale |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂), m-CPBA | Effective for tertiary amine N-oxidation. |
| Catalyst | Flavin, Metal catalysts (e.g., RuCl₃) | Increases reaction rate and allows for milder conditions. |
| Solvent | Methanol, Water, Dichloromethane | Solubilizes reactants and stabilizes the product. |
| Temperature | 0°C to Room Temperature | Prevents over-oxidation and degradation. |
| Reaction Time | Monitored by TLC/HPLC | Ensures complete conversion of the starting material. |
Dihydrochloride Salt Formation Methodologies
Once the Brompheniramine N-Oxide free base is synthesized and purified, it is converted to its dihydrochloride salt to enhance its stability and solubility, which is particularly important for its use as a reference standard. nih.govgoogle.com The formation of an amine hydrochloride salt is a straightforward acid-base reaction. rsc.org
The purified Brompheniramine N-Oxide is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid (HCl) in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is then added to the solution of the N-oxide. The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove any residual acid, and then dried under vacuum.
Inadvertent Formation as an Impurity during Brompheniramine Synthesis
The presence of Brompheniramine N-Oxide as an impurity in the final brompheniramine drug substance can arise from several sources during the manufacturing process. Understanding these formation pathways is essential for developing control strategies to minimize its presence.
Identification of Precursor-Related Impurities
The synthesis of brompheniramine typically involves the reaction of 2-bromopyridine (B144113) with 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine. gpatindia.com Impurities present in the starting materials can potentially carry through the synthesis and lead to the formation of unwanted byproducts. For instance, if the 2-bromopyridine starting material contains any oxidizing impurities, these could potentially oxidize the tertiary amine of the product to the N-oxide.
Furthermore, the stability of the precursors themselves is a factor. If the precursors degrade under the reaction or storage conditions to form reactive species, these could also contribute to the formation of impurities in the final product. Therefore, stringent quality control of the starting materials is a critical step in minimizing the formation of Brompheniramine N-Oxide.
| Precursor | Potential Impurity | Consequence |
| 2-Bromopyridine | Oxidizing agents | Can lead to the oxidation of the tertiary amine in brompheniramine. |
| 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine | Other tertiary amines | May lead to the formation of other N-oxide impurities. |
Mechanistic Understanding of N-Oxide Byproduct Formation
The formation of Brompheniramine N-Oxide as a byproduct during the synthesis of brompheniramine can occur through several mechanistic pathways. One possibility is the presence of residual oxidizing agents or the in-situ formation of oxidative species during the reaction. For example, if the synthesis is not performed under an inert atmosphere, atmospheric oxygen could contribute to the slow oxidation of the tertiary amine, especially in the presence of light or metal catalysts. wikipedia.org
The reaction conditions themselves can also play a role. Elevated temperatures or prolonged reaction times can increase the likelihood of side reactions, including oxidation. The work-up and purification steps are also critical. If the crude product is exposed to oxidizing conditions during purification, the N-oxide can be formed. For instance, the use of certain solvents or reagents in chromatography that are not free of peroxides could lead to the oxidation of the product on the column. A thorough understanding of the reaction mechanism and the stability of the product under various conditions is therefore essential to control the formation of this impurity. researchgate.net
Influence of Process Parameters on the Generation of Brompheniramine N-Oxide Dihydrochloride
The synthesis and purification of active pharmaceutical ingredients (APIs) are critical processes that demand stringent control over reaction conditions to minimize the formation of impurities. In the manufacturing of brompheniramine, an antihistamine, the formation of this compound is a key concern. This impurity can arise during the synthesis of the parent drug, primarily through the oxidation of the tertiary amine group in the brompheniramine molecule. The subsequent reaction with hydrochloric acid leads to the formation of the dihydrochloride salt. The generation of this N-oxide impurity is significantly influenced by various process parameters, including the choice and concentration of oxidizing agents, temperature, pH, and reaction time.
A critical step in the synthesis of brompheniramine where the N-oxide impurity can be formed is the oxidation of the dimethylamino group. This oxidation can be intentionally performed to produce the N-oxide as a metabolite or can occur as an unwanted side reaction during the synthesis of brompheniramine itself. Process parameters must be carefully optimized to control the level of this impurity.
Forced degradation studies are instrumental in understanding the formation of such impurities. These studies intentionally subject the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to identify potential degradation products and establish their formation pathways. While specific kinetic data for the formation of this compound is not extensively published in publicly available literature, general principles of chemical kinetics and knowledge from forced degradation studies on similar molecules provide a framework for understanding the influence of process parameters.
Impact of Oxidizing Agents
The presence of oxidizing agents is the primary driver for the formation of Brompheniramine N-Oxide. Common oxidizing agents that could be present during synthesis or as residual impurities in starting materials or solvents include hydrogen peroxide, peroxy acids, or even atmospheric oxygen under certain conditions. The concentration of these oxidizing agents will directly correlate with the rate of N-oxide formation.
Effect of Temperature
As with most chemical reactions, temperature plays a crucial role in the rate of oxidation. Higher temperatures generally increase the reaction rate, leading to a greater propensity for the formation of Brompheniramine N-Oxide. Therefore, maintaining a controlled and optimized temperature profile during the synthesis and purification steps is essential to minimize the generation of this impurity. The relationship between temperature and reaction rate often follows the Arrhenius equation, where a 10°C increase in temperature can lead to a significant increase in the reaction rate.
Influence of pH
The pH of the reaction medium can have a pronounced effect on the oxidation of tertiary amines. The susceptibility of the nitrogen atom to oxidation is dependent on the availability of its lone pair of electrons. In acidic conditions, the tertiary amine in brompheniramine will be protonated, forming a quaternary ammonium (B1175870) salt. This protonation reduces the availability of the lone pair of electrons on the nitrogen atom, thereby decreasing its nucleophilicity and making it less susceptible to oxidation. Conversely, under neutral or alkaline conditions, the tertiary amine is in its free base form with an available lone pair, making it more prone to oxidation. Therefore, conducting the synthesis in a slightly acidic medium could be a strategy to suppress the formation of the N-oxide impurity.
The following table summarizes the expected qualitative influence of key process parameters on the generation of Brompheniramine N-Oxide impurity.
| Process Parameter | Influence on Impurity Generation | Rationale |
| Oxidizing Agent Concentration | Increases | Higher concentration of reactants leads to a faster reaction rate. |
| Temperature | Increases | Provides the necessary activation energy for the oxidation reaction to occur at a faster rate. |
| pH | Decreases with lower pH | Protonation of the tertiary amine at lower pH reduces its susceptibility to oxidation. |
| Reaction Time | Increases | Longer exposure to oxidative conditions allows for more impurity to be formed. |
It is imperative for pharmaceutical manufacturers to conduct thorough process development and validation studies to establish the optimal ranges for these parameters. By carefully controlling the reaction environment, the formation of this compound can be minimized, ensuring the purity and safety of the final drug product. The use of stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), is crucial for the detection and quantification of this and other potential impurities throughout the manufacturing process and during stability testing of the final product.
Metabolic Studies and Biotransformation Pathways of Brompheniramine to Its N Oxide Metabolite
Enzymatic N-Oxidation Mechanisms in Biological Systems
The conversion of brompheniramine (B1210426) to its N-oxide metabolite is an oxidative process mediated by specific enzyme systems within the body. This biotransformation is a crucial Phase I metabolic reaction for many nitrogen-containing drugs.
Flavin-containing monooxygenases (FMOs) are a family of enzymes that play a significant role in the metabolism of a wide array of nitrogen- and sulfur-containing xenobiotics. nih.govwikipedia.org Unlike the more commonly known cytochrome P450 (CYP450) system, FMOs catalyze the oxygenation of soft nucleophiles without the use of a heme cofactor, instead utilizing a flavin-adenine dinucleotide (FAD) prosthetic group. wikipedia.org The catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate, which acts as the oxygenating agent. nsf.gov
In the context of brompheniramine, studies utilizing microsomes and purified FMO from hog liver have demonstrated that N-oxygenation is a major metabolic pathway. nih.gov Research has shown that brompheniramine is extensively N-oxygenated by highly purified FMO. nih.gov This process exhibits stereoselectivity; the N-oxygenation of the dextrorotatory isomer, (D)-brompheniramine, occurs more efficiently than that of the levorotatory isomer, (L)-brompheniramine. This is reflected in the kinetic constants, where the Michaelis constant (Km) for (D)-brompheniramine is markedly lower, indicating a higher affinity of the enzyme for this isomer. nih.gov This suggests that the FMO active site preferentially accommodates specific conformations of tertiary amines, with the (D)-isomer of brompheniramine fitting more optimally for N-oxygenation. nih.gov
| Substrate | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| (D)-Brompheniramine | 15 | 18.2 |
| (L)-Brompheniramine | 100 | 12.5 |
| Racemic Brompheniramine | 20 | 15.4 |
While N-oxidation is a significant pathway for tertiary amines, it often coexists with other oxidative reactions, most notably N-demethylation. nih.gov These two pathways are typically catalyzed by different enzyme systems. N-oxidation is primarily mediated by FMOs, whereas oxidative N-dealkylation (including N-demethylation) is largely catalyzed by the cytochrome P450 (CYP450) family of enzymes. semanticscholar.orgku.edu
In studies with hog liver microsomes, while some N-demethylation of brompheniramine was observed, the major metabolite was identified as the N-oxide. nih.gov Conversely, when brompheniramine metabolism was investigated using the fungus Cunninghamella elegans as a model system, the mono-N-demethylated metabolite was produced in the greatest amounts for brompheniramine and related antihistamines. nih.govtandfonline.com This highlights how the predominance of a particular metabolic pathway can vary between different biological systems or models. The chloro- and bromo-substituents on the phenyl ring of these antihistamines did not appear to alter the metabolic routes themselves but did influence the relative quantities of the N-oxide and N-demethylated metabolites produced. nih.govtandfonline.com
Microbial Biotransformation of Brompheniramine to N-Oxide
The use of microorganisms to model and predict mammalian drug metabolism is a well-established practice in pharmaceutical research. nih.govacs.org These microbial models can produce significant quantities of metabolites, often mirroring those found in mammals, which facilitates their isolation and structural identification. pharmacy180.com
Among various microbial models, the filamentous fungus Cunninghamella elegans has emerged as a particularly useful tool for studying the biotransformation of xenobiotics. wikipedia.org This fungus is known to possess a diverse array of enzymes, including both Phase I (e.g., cytochrome P450 monooxygenases) and Phase II (conjugation) enzymes, that are analogous to those in mammalian liver systems. oup.com Cunninghamella elegans has been shown to effectively metabolize a wide range of pharmaceutical compounds, including various antihistamines, through oxidative pathways like N-oxidation and N-demethylation. wikipedia.orgnih.gov Specifically, its ability to transform brompheniramine, chlorpheniramine, and pheniramine (B192746) has been documented. nih.gov
| Compound | Percentage Metabolized |
|---|---|
| Brompheniramine | 60% |
| Chlorpheniramine | 45% |
| Pheniramine | 29% |
The general procedure for studying drug metabolism using C. elegans involves adding the drug substrate to a grown culture and incubating it for a set period. pharmacy180.com In studies involving brompheniramine, two strains of C. elegans (ATCC 9245 and ATCC 36112) were screened for their metabolic capabilities. nih.gov After incubation for up to 168 hours, the culture medium is analyzed for the presence of metabolites. The metabolic products, including Brompheniramine N-Oxide and the N-demethylated derivatives, were successfully isolated from the fungal cultures using reversed-phase high-performance liquid chromatography (HPLC). nih.govtandfonline.com Following isolation, the precise chemical structures of these metabolites were confirmed using analytical techniques such as mass spectrometry and proton nuclear magnetic resonance (NMR) spectroscopy. nih.govtandfonline.com
In Vitro Metabolic Studies of Brompheniramine N-Oxide Formation
In vitro metabolic studies utilize subcellular fractions to isolate specific enzyme systems and elucidate their roles in xenobiotic transformation. The primary fractions for studying oxidative metabolism are the microsomal and cytosolic fractions of hepatocytes.
Microsomal Fraction: This fraction is a pellet obtained from high-speed centrifugation of the S9 fraction and contains the endoplasmic reticulum, which is rich in Phase I metabolic enzymes like the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems. patsnap.com General metabolism of Brompheniramine is known to be mediated by the hepatic cytochrome P450 system, with CYP2D6 being a key isoenzyme. patsnap.com For the closely related Chlorpheniramine, studies utilizing hog liver microsomes have demonstrated that the major metabolite formed is the aliphatic nitrogen N-oxide. nih.gov This suggests that the enzymes responsible for N-oxidation are highly active in this subcellular fraction. The formation of Chlorpheniramine N-oxide in these microsomal preparations was extensive, indicating that this is a significant metabolic pathway. nih.gov
Cytosolic Fraction: This is the soluble component of the cell cytoplasm and contains various soluble enzymes. Generally, N-oxidation reactions are primarily associated with the membrane-bound enzymes in the microsomal fraction (CYPs and FMOs) rather than cytosolic enzymes.
Given the evidence from Chlorpheniramine, it is highly probable that the N-oxidation of Brompheniramine is also predominantly a microsomal event. The reaction is likely catalyzed by FMOs, which are known to oxygenate soft nucleophiles like the tertiary amine nitrogen present in Brompheniramine. nih.gov
Enzyme kinetic studies are essential for understanding the efficiency and capacity of a metabolic pathway. These studies typically determine the Michaelis-Menten constants, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
The kinetic parameters for the N-oxygenation of Chlorpheniramine enantiomers by purified hog liver FMO are presented in the table below.
| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
|---|---|---|
| (D)-Chlorpheniramine | 20 | Not specified |
| (L)-Chlorpheniramine | 100 | Not specified |
Data derived from studies on Chlorpheniramine with highly purified flavin-containing monooxygenase from hog liver. nih.gov
The markedly lower Km value for (D)-Chlorpheniramine (20 µM) compared to (L)-Chlorpheniramine (100 µM) indicates a higher affinity of the enzyme for the D-isomer. nih.gov This enantioselectivity in metabolism could lead to different plasma concentrations and durations of action for the different isomers of the drug. Although the specific Vmax values were not detailed in the abstract, the data clearly demonstrates that FMO is a key enzyme in the N-oxidation of this class of antihistamines.
Comparing metabolic profiles across different biological matrices, such as liver microsomes from different species, is crucial for preclinical drug development to select appropriate animal models for toxicity and efficacy studies.
Specific comparative data on the formation of Brompheniramine N-oxide in different biological matrices (e.g., human vs. rat liver microsomes) is not available in the cited literature. However, general principles of antihistamine metabolism suggest that species-specific differences are common. Most first-generation antihistamines are metabolized by the hepatic cytochrome P450 system, and the activity of these enzymes can vary significantly between species. jiaci.org
For instance, studies on Chlorpheniramine have identified the N-oxide as a metabolite in both rat and human urine, indicating that this pathway is active in both species in vivo. nih.gov However, the relative contribution of N-oxidation versus other pathways like N-demethylation may differ. A study using the fungus Cunninghamella elegans found that for Brompheniramine, Chlorpheniramine, and Pheniramine, the mono-N-demethylated metabolite was produced in the greatest amounts, with N-oxide also being formed. nih.gov This highlights that the relative importance of metabolic pathways can vary significantly between different biological systems.
The table below summarizes the metabolic pathways observed for alkylamine antihistamines in different systems.
| Compound | Biological System | Observed Oxidative Metabolites | Reference |
|---|---|---|---|
| Brompheniramine | Fungus (C. elegans) | N-demethylated metabolites, N-oxide | nih.gov |
| Chlorpheniramine | Fungus (C. elegans) | N-demethylated metabolites, N-oxide | nih.gov |
| Chlorpheniramine | Hog Liver Microsomes | N-oxide (major), N-demethylated metabolites | nih.gov |
| Chlorpheniramine | Rat (in vivo) | N-demethylated metabolites, N-oxide, and others | nih.gov |
| Chlorpheniramine | Human (in vivo) | N-demethylated metabolites, N-oxide, and others | nih.gov |
This comparative view underscores that while N-oxidation is a recognized metabolic pathway for this class of compounds, its quantitative significance can be influenced by the specific compound, the biological system, and the species being studied.
Advanced Analytical Characterization and Quantification of Brompheniramine N Oxide Dihydrochloride
Chromatographic Techniques for Separation and Detection
Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For Brompheniramine (B1210426) N-Oxide Dihydrochloride (B599025), various chromatographic techniques are employed to achieve separation from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of pharmaceutical compounds. The development of a robust HPLC method for Brompheniramine N-Oxide Dihydrochloride and its potential isomers is critical for quality control and research purposes. A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach.
Method development would involve a systematic evaluation of stationary phases, mobile phase composition, pH, and temperature to achieve optimal separation. A C18 column is a common starting point for the separation of polar and non-polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter to control the ionization state of the analyte and, consequently, its retention.
Given that Brompheniramine N-Oxide is a basic compound, a slightly acidic to neutral pH is often optimal for good peak shape and retention. Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of all components with good resolution in a reasonable timeframe. Detection is commonly achieved using a UV detector, with the wavelength set to a maximum absorbance of the analyte.
A hypothetical HPLC method for the analysis of this compound is presented in the table below.
|
|---|
Gas Chromatography (GC) is another powerful separation technique, though its application to N-oxides can be challenging due to their thermal lability. Tertiary amine N-oxides can undergo thermal degradation in the hot GC inlet, leading to the formation of the corresponding tertiary amine and other degradation products. This can result in inaccurate quantification and misidentification.
To circumvent this issue, specialized injection techniques such as on-column injection or programmed temperature vaporization (PTV) can be employed. These techniques introduce the sample into the column at a lower temperature, which is then gradually increased, minimizing thermal stress on the analyte. Another approach is the derivatization of the N-oxide to a more thermally stable compound before GC analysis.
Despite these challenges, GC can be a valuable tool, particularly when coupled with a mass spectrometer (GC-MS), for the analysis of volatile impurities that may be present alongside this compound.
Brompheniramine is a chiral compound, existing as a racemic mixture of two enantiomers. Consequently, its N-oxide metabolite will also exist as enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is of paramount importance. Chiral chromatography is the definitive method for this purpose.
Chiral separation is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including antihistamines. The choice of the mobile phase, which can be in either normal-phase (e.g., hexane/isopropanol) or reversed-phase mode, is crucial for achieving enantioseparation. The addition of a small amount of an acidic or basic modifier to the mobile phase can often improve the resolution between the enantiomers.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool in the analytical chemist's arsenal, providing detailed information about the mass and structure of molecules. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it offers unparalleled sensitivity and specificity.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. In a typical MS/MS experiment, the protonated molecule of Brompheniramine N-Oxide ([M+H]+) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer.
A characteristic fragmentation pathway for many N-oxides is the neutral loss of an oxygen atom, resulting in a fragment ion with a mass 16 Da lower than the precursor ion. chiralpedia.com This [M+H-16]+ ion corresponds to the protonated parent amine, Brompheniramine. Other significant fragment ions would likely arise from the cleavage of the bond between the pyridine (B92270) and pyrrolidine (B122466) rings. nih.gov The fragmentation pattern provides a unique fingerprint for the compound, allowing for its confident identification.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 335.07 | 319.07 | 16 (O) | Protonated Brompheniramine |
| 335.07 | 167.06 | 168.01 (C₉H₁₀BrN) | Protonated 2-bromopyridine (B144113) |
| 335.07 | 72.08 | 262.99 (C₁₃H₁₁BrN) | Protonated N,N-dimethylethylamine |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ijpras.comchromatographyonline.com This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For Brompheniramine N-Oxide, HRMS can confirm its molecular formula (C16H19BrN2O) by comparing the experimentally measured mass to the theoretically calculated mass.
HRMS is particularly valuable in metabolite identification studies, where it can differentiate between isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.govnumberanalytics.com For instance, the addition of an oxygen atom (as in N-oxidation) results in a different exact mass than the addition of a methyl group and the loss of a hydrogen atom, even though both may have the same nominal mass change. The high resolving power of HRMS instruments also helps to separate the analyte signal from background interferences, leading to more reliable identification and quantification. chromatographyonline.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉BrN₂O |
| Theoretical Monoisotopic Mass | 334.0735 u |
| Hypothetical Measured Mass (HRMS) | 334.0732 u |
| Mass Accuracy (ppm) | -0.9 ppm |
Compound Index
| Compound Name |
|---|
| Acetonitrile |
| Amylose |
| Brompheniramine |
| Brompheniramine N-Oxide |
| This compound |
| Cellulose |
| Diethylamine |
| Hexane |
| Isopropanol |
| Methanol |
| Potassium Phosphate Monobasic |
Applications in Impurity Profiling and Metabolite Identification
Brompheniramine N-Oxide, the N-oxidized derivative of the antihistamine Brompheniramine, serves as a critical reference marker in pharmaceutical analysis. pharmaffiliates.comsynzeal.com Its primary applications lie in impurity profiling for quality control of the active pharmaceutical ingredient (API) Brompheniramine and in the identification of metabolic products in biological systems. pharmaffiliates.comnih.gov
In impurity profiling, Brompheniramine N-Oxide is recognized as a potential impurity and degradation product of Brompheniramine. pharmaffiliates.comsimsonpharma.com Forced degradation studies, which intentionally subject the API to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are essential for identifying potential degradants. biomedres.usasianjpr.comresearchgate.net These studies help to develop stability-indicating analytical methods (SIAMs) that can separate and quantify impurities, including the N-oxide, from the main compound. biomedres.us The ability of an analytical method to specifically resolve Brompheniramine from its N-oxide is a key validation parameter, ensuring that the reported purity of the drug substance is accurate. mtc-usa.com For example, subjecting Brompheniramine to oxidative stress, often using hydrogen peroxide, can generate the N-oxide, providing a sample for method development and validation. asianjpr.com
As a metabolite, Brompheniramine N-Oxide is formed in biological systems through the metabolism of the parent drug. nih.gov Studies using fungal models, such as Cunninghamella elegans, have demonstrated the biotransformation of Brompheniramine into its N-oxide and N-demethylated metabolites. nih.gov In these studies, the N-oxide is isolated and identified using techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The availability of a well-characterized this compound reference standard is crucial for confirming the identity of metabolites found in preclinical and clinical studies. synzeal.com
A summary of typical stress conditions used in forced degradation studies to generate potential impurities like Brompheniramine N-Oxide is provided in the table below.
| Stress Condition | Typical Reagent/Condition | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 N HCl, reflux for ~8 hours | To investigate degradation in acidic environments. asianjpr.com |
| Base Hydrolysis | 0.1 N NaOH, reflux for ~8 hours | To investigate degradation in alkaline environments. asianjpr.com |
| Oxidative Degradation | 3-30% H₂O₂, room temperature | To assess susceptibility to oxidation, a common pathway for N-oxide formation. asianjpr.com |
| Thermal Degradation | Heat above accelerated testing conditions (e.g., >50°C) | To evaluate the effect of high temperatures on stability. researchgate.net |
| Photolytic Degradation | Exposure to UV and visible light as per ICH Q1B guidelines | To assess light sensitivity and potential photodegradation pathways. researchgate.net |
Development and Validation of Analytical Methods for Quality Control and Research
The development and validation of analytical methods are critical for ensuring that measurements of this compound, whether as an impurity or a research compound, are reliable, accurate, and reproducible. biotech-spain.comdemarcheiso17025.com
Analytical method validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the newer Q2(R2) guidelines. europa.eufda.gov The core parameters are essential for demonstrating that a method is suitable for its intended purpose. biotech-spain.comdemarcheiso17025.com
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components. biotech-spain.com For an impurity quantification method, specificity is demonstrated by showing that the peak for Brompheniramine N-Oxide is well-resolved from the peak of the parent drug, Brompheniramine, and other potential impurities. mtc-usa.com
Linearity: This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. biotech-spain.com It is typically demonstrated by analyzing a series of standards at different concentrations and is evaluated by the correlation coefficient (r) of the calibration curve, which should ideally be close to 1.0. scispace.com
Accuracy: This expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. biotech-spain.com It is often determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.
Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels: repeatability (short-term, same conditions) and intermediate precision (within-laboratory variations, e.g., different days, analysts, or equipment). biotech-spain.comdemarcheiso17025.com
Robustness: This measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). biotech-spain.com It provides an indication of the method's reliability during normal usage.
The table below summarizes these validation parameters and their typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of other components. biotech-spain.com | Analyte peak is well-resolved from other peaks (e.g., demonstrates baseline separation). |
| Linearity | Direct correlation between analyte concentration and signal response. biotech-spain.com | Correlation coefficient (r) ≥ 0.998. scispace.com |
| Accuracy | Closeness of results to the true value, expressed as percent recovery. biotech-spain.com | Recovery typically within 98.0% to 102.0%. |
| Precision | Agreement between repeated measurements, expressed as %RSD. biotech-spain.com | RSD ≤ 2.0% for the assay of a drug substance. demarcheiso17025.com For minor components, it may be higher. demarcheiso17025.com |
| Robustness | Reliability under small, deliberate variations in method conditions. biotech-spain.com | System suitability parameters remain within limits; results are not significantly affected. |
Traceability is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. In pharmaceuticals, this means ensuring that a secondary or in-house reference standard, such as for this compound, is traceable to a primary pharmacopeial standard. edqm.eu
Pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish official primary reference standards. edqm.eu These are highly characterized, high-purity substances used as the ultimate benchmark for a given compound. edqm.eu
When a manufacturer produces an in-house working reference standard of this compound, it must be qualified against the official primary standard, if one exists. This process involves direct comparison using a validated analytical method. The purity and identity of the in-house standard are established relative to the primary standard, thereby ensuring traceability. edqm.eu This documented link ensures that analytical results are consistent and comparable across different laboratories and over time, which is a fundamental requirement for regulatory compliance and global pharmaceutical quality. edqm.eu
Role and Implications of Brompheniramine N Oxide Dihydrochloride in Pharmaceutical Research and Development
Significance in Impurity Profiling and Drug Substance Characterization
The control of impurities is a paramount concern in pharmaceutical manufacturing. Unwanted chemicals that originate from the manufacturing process, degradation of the API, or storage can compromise the quality and safety of the final product. pharmaguideline.com N-oxide impurities, in particular, are drawing increased attention due to their potential to affect the stability and efficacy of drug products. drug-dev.com
Regulatory Considerations for N-Oxide Impurities in Active Pharmaceutical Ingredients (APIs)
Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in new drug substances. pharmaguideline.comcontractpharma.com While N-oxides are not always singled out as a unique class, they fall under the category of organic impurities and are subject to the same rigorous standards for identification, reporting, and qualification. pharmaguideline.com
The foundational guidelines, ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate a systematic approach to impurity control. pharmaguideline.combfarm.de This involves establishing impurity profiles for APIs by summarizing the actual and potential impurities that are most likely to arise during synthesis, purification, and storage. bfarm.de The presence of an N-oxide like Brompheniramine (B1210426) N-Oxide must be monitored and controlled to levels that are demonstrated to be safe through toxicological studies or are below established qualification thresholds. bfarm.de Failure to meet these regulatory expectations can lead to significant delays in drug approval, product recalls, or other enforcement actions. contractpharma.com
| ICH Guideline | Focus | Relevance to Brompheniramine N-Oxide Dihydrochloride (B599025) |
| ICH Q3A(R2) | Impurities in New Drug Substances | Sets thresholds for reporting, identifying, and qualifying impurities like the N-oxide that arise during the synthesis or storage of Brompheniramine API. pharmaguideline.combfarm.de |
| ICH Q3B(R2) | Impurities in New Drug Products | Governs the control of degradation products, which can include the N-oxide formed during the shelf-life of the final Brompheniramine formulation. pharmaguideline.com |
| ICH M7(R2) | Mutagenic Impurities | While not inherently mutagenic, any impurity could be subject to this guideline to assess and control its potential mutagenic risk to ensure patient safety. ijnrd.org |
| ICH Q2(R1) | Validation of Analytical Procedures | Requires that the analytical methods used to detect and quantify Brompheniramine N-Oxide are properly validated to ensure they are accurate and reliable. bfarm.de |
Function as a Certified Reference Standard
A Certified Reference Standard or Material (CRM) is a highly purified and well-characterized substance used as a measurement standard. sigmaaldrich.com Brompheniramine N-Oxide Dihydrochloride, produced in a high-purity form, serves this exact purpose, enabling accurate and reproducible analytical testing. lgcstandards.comsynzeal.com These standards are produced under stringent quality systems, such as ISO 17034, to ensure their reliability. sigmaaldrich.com
Applications in Analytical Method Development and Validation
Developing a robust analytical method, typically using High-Performance Liquid Chromatography (HPLC), is essential for separating and quantifying the N-oxide impurity from the main Brompheniramine API. contractpharma.commtc-usa.com The certified reference standard of this compound is indispensable in this process. synzeal.comcleanchemlab.com
Its applications include:
Peak Identification: The standard is used to confirm the identity of the impurity peak in a chromatogram by comparing its retention time to that of the known substance.
Method Specificity/Selectivity: It is used to demonstrate that the analytical method can clearly separate the N-oxide from Brompheniramine and other related substances, ensuring that the measurement is not subject to interference. mtc-usa.com
Accuracy and Precision: The standard is used to prepare solutions of known concentrations to verify the method's accuracy (closeness to the true value) and precision (consistency of results). researchgate.net
Linearity and Range: The CRM allows analysts to establish the concentration range over which the method provides reliable and linear results.
Quantitation Limits: It is used to determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ), defining the lowest concentration of the impurity that can be reliably detected and measured.
Use in Quality Control (QC) and Release Testing of Brompheniramine Products
In a routine Quality Control (QC) laboratory, the this compound reference standard is a critical tool for the release testing of every batch of Brompheniramine API and its finished drug products. synzeal.com Before a product can be released to the market, it must be tested to ensure it meets the pre-defined specifications for purity. nih.gov
The CRM is used to prepare a standard solution against which the amount of N-oxide impurity in a test sample is measured. synzeal.com This quantitative analysis confirms that the level of the impurity is below the safety-qualified limit. drug-dev.com This routine testing provides the necessary assurance that each batch is of high quality and safe for patient use.
Ensuring Analytical Traceability and Comparability in Research
Metrological traceability is a fundamental concept ensuring that a measurement result can be related to a recognized reference, such as a national or international standard, through an unbroken chain of comparisons. nih.goveurachem.orgnist.gov Using a CRM for this compound establishes this traceability for impurity analysis. eurachem.org
This has several crucial implications:
Comparability of Results: It ensures that results from different laboratories, different instruments, or analyses performed at different times are comparable. nih.govnih.gov This is vital when, for example, a manufacturing process is transferred from a research lab to a full-scale production facility.
Data Integrity: Traceability underpins the reliability and defensibility of analytical data submitted to regulatory agencies. It provides confidence that the reported impurity levels are accurate.
Global Standardization: By linking measurements to a common reference, CRMs support the global pharmaceutical trade, allowing different national authorities to accept each other's test data with confidence. nist.gov
In essence, the reference standard acts as a common anchor, ensuring that all measurements of this specific impurity are consistent and accurate across the entire lifecycle of the drug product. nih.gov
Theoretical Considerations of this compound Bioactivity or Inactivity
Impact of N-Oxidation on Receptor Binding Affinity (Hypothetical for the N-Oxide)
The conversion of Brompheniramine to its N-oxide metabolite is expected to have a significant, likely detrimental, impact on its binding affinity for the histamine (B1213489) H1 receptor. The parent compound, Brompheniramine, functions as an H1 receptor antagonist. nih.gov This interaction is dependent on specific structural features that allow it to bind effectively to the receptor.
The introduction of the N-oxide functional group fundamentally alters the electronic and steric properties of the molecule. The N+–O– bond is highly polar and capable of forming strong hydrogen bonds, which is a significant change from the tertiary amine of the parent compound. nih.gov This increased polarity can decrease the molecule's ability to cross biological membranes, such as the blood-brain barrier, and may hinder its approach to the receptor's binding pocket. nih.govacs.org
Furthermore, the addition of an oxygen atom increases the steric bulk around the nitrogen. Receptor binding sites are often highly specific, and even minor changes in a molecule's size and shape can disrupt the precise lock-and-key fit required for high-affinity binding. This steric hindrance could prevent the N-oxide from adopting the optimal conformation needed to interact with the amino acid residues within the H1 receptor's binding site. Consequently, it is hypothesized that Brompheniramine N-Oxide would exhibit a substantially lower binding affinity for the H1 receptor compared to Brompheniramine, rendering it pharmacologically less active or potentially inactive as an antihistamine.
| Property | Parent Compound (Brompheniramine) | Metabolite (Brompheniramine N-Oxide) | Hypothesized Impact on H1 Receptor Binding |
|---|---|---|---|
| Polarity | Lower | Higher (due to N⁺–O⁻ bond) nih.gov | Decreased affinity due to altered intermolecular interactions. |
| Steric Hindrance | Lower | Higher (addition of oxygen atom) | Decreased affinity due to poor fit in the binding pocket. |
| Membrane Permeability | Higher | Lower nih.govacs.org | Reduced access to receptor sites. |
| Pharmacological Activity | Active H1 Antagonist nih.gov | Theoretically inactive or significantly reduced activity. | Loss of antihistaminic effect. |
Role as a Detoxification Metabolite
The formation of N-oxides from tertiary amine drugs is generally considered a detoxification pathway. nih.gov This metabolic process typically results in metabolites that are more water-soluble and less pharmacologically active than the parent compound. acs.org The increased polarity of Brompheniramine N-Oxide facilitates its elimination from the body, primarily through renal excretion.
By converting Brompheniramine into a more polar metabolite, the body effectively reduces the concentration of the active drug, limits its distribution into tissues, and prepares it for efficient removal. nih.gov This process is a key part of the body's defense mechanism against the accumulation of foreign compounds (xenobiotics). While some N-oxide metabolites can possess their own pharmacological activity, in the case of many tertiary amine drugs, N-oxidation leads to deactivation. hyphadiscovery.comnih.gov Therefore, the formation of Brompheniramine N-Oxide is a crucial step in terminating the pharmacological action of Brompheniramine and facilitating its clearance.
Potential for In Vivo Reduction Back to Parent Compound (Reversibility of Oxidation)
A significant consideration in the pharmacology of N-oxides is the potential for their in vivo reduction back to the parent tertiary amine. hyphadiscovery.comacs.org This reversible metabolism has been observed for a number of N-oxide compounds and can have important pharmacological implications. researchgate.nettandfonline.com If Brompheniramine N-Oxide can be reduced back to Brompheniramine, it could act as a metabolic reservoir, prolonging the duration of the parent drug's antihistaminic effects.
Future Directions and Emerging Research Avenues for Brompheniramine N Oxide Dihydrochloride
Exploration of Novel Synthetic Routes for Enhanced Purity and Yield
The conventional synthesis of Brompheniramine (B1210426) N-Oxide typically involves the direct oxidation of the parent brompheniramine molecule. smolecule.com Common oxidizing agents used in this process include hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA), followed by salt formation with hydrochloric acid to yield the dihydrochloride (B599025) salt. smolecule.com While effective, these methods present opportunities for improvement in terms of reaction efficiency, impurity profiles, and environmental impact.
Future research is geared towards the development of more selective and efficient oxidation technologies. One promising area is the use of novel oxidizing agents that can offer milder reaction conditions and higher selectivity, thereby reducing the formation of by-products and simplifying purification processes. For instance, reagents like magnesium monoperoxyphthalate (MMPP), which has been successfully used to prepare other heterocyclic N-oxides with high yields, represent a potential alternative for a more controlled and efficient synthesis. researchgate.net
Furthermore, biocatalysis and microbial biotransformation are emerging as powerful tools for producing specific N-oxide metabolites. hyphadiscovery.com Certain microorganisms, such as the fungus Cunninghamella elegans, are known to metabolize alkylamine-type antihistamines like brompheniramine into their N-oxide and N-demethylated forms. nih.gov Leveraging these microbial enzyme systems, particularly cytochrome P450 and flavin-containing monooxygenase (FMO) isoforms, could provide a highly specific and sustainable synthetic route, potentially yielding enantiomerically pure forms of the N-oxide. hyphadiscovery.comnih.gov
| Synthetic Approach | Oxidizing Agent/Method | Potential Advantages |
| Conventional Chemical Synthesis | Hydrogen Peroxide, m-CPBA | Established and widely understood method. |
| Advanced Chemical Synthesis | Magnesium Monoperoxyphthalate (MMPP) | Higher selectivity, milder conditions, potentially higher yield. researchgate.net |
| Biocatalysis | Microbial Biotransformation (C. elegans) | High specificity, sustainable, potential for stereoselective synthesis. hyphadiscovery.comnih.gov |
Advanced Spectroscopic Techniques for Subtle Structural Characterization
The precise structural elucidation of Brompheniramine N-Oxide Dihydrochloride is fundamental to understanding its chemical behavior. While standard techniques like mass spectrometry and proton nuclear magnetic resonance (NMR) spectroscopy have been used to identify the N-oxide metabolite, more advanced methods are required to probe subtle structural nuances. nih.gov
Future research will increasingly rely on sophisticated, multi-dimensional NMR techniques. For complex heterocyclic compounds, solid-state NMR (SSNMR) has proven to be a reliable tool for determining molecular structure where conventional solution-state NMR may be insufficient. researchgate.netresearchgate.net Techniques such as 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR can provide high-resolution data on the solid-state conformation of the molecule. researchgate.net
Combining these experimental techniques with quantum chemical calculations, such as Density Functional Theory (DFT) and Gauge-Including Atomic Orbital (GIAO) methods, allows for a powerful synergy. researchgate.net This integrated approach enables the precise assignment of spectroscopic signals and provides a deeper understanding of the electronic structure and geometry of the N-oxide bond. Additional methods like Fourier-transform infrared (FTIR) spectroscopy and high-resolution mass spectrometry (HRMS) will continue to be vital for comprehensive characterization. researchgate.netresearchgate.net
| Technique | Application in Structural Characterization |
| Mass Spectrometry (MS) | Identification of N-oxidation and N-demethylation products. nih.gov |
| Proton NMR Spectroscopy | Initial identification and structural confirmation of metabolites. nih.gov |
| Solid-State NMR (SSNMR) | High-resolution structural analysis of the solid form. researchgate.net |
| 13C CP-MAS NMR | Unambiguous characterization to overcome solution-state limitations. researchgate.net |
| Quantum Chemical Methods (DFT-GIAO) | Analysis of tautomerization and intermolecular interactions. researchgate.net |
Investigation of its Environmental Fate and Degradation Pathways
The increasing prevalence of pharmaceuticals in the environment necessitates a thorough investigation into their persistence, degradation, and potential ecological impact. As a metabolite, Brompheniramine N-Oxide can enter aquatic systems, and its environmental fate is a key area for future research.
Studies on other tertiary amine N-oxides have shown that they can be surprisingly persistent in the environment, sometimes exhibiting greater stability than the parent drug. nih.gov Research combining laboratory and field studies is needed to understand the degradation of Brompheniramine N-Oxide under various environmental conditions. Key pathways to investigate include photodegradation (under simulated solar light) and biodegradation (in water/sediment systems). nih.gov
Initial findings for similar compounds suggest that N-oxidation is often a minor transformation pathway during environmental degradation compared to processes like N- and O-dealkylation. nih.gov However, the resulting N-oxides can be stable against further solar photolysis and aerobic biodegradation. nih.gov A slight reversion of the N-oxide back to the parent compound has been observed in some cases, a phenomenon that warrants further investigation for Brompheniramine N-Oxide to fully model its environmental lifecycle. nih.gov
Computational Chemistry Approaches to N-Oxide Reactivity and Stability
Computational chemistry provides powerful in silico tools to explore the intrinsic properties of molecules like Brompheniramine N-Oxide. These approaches can elucidate the stability, reactivity, and electronic structure of the N-O bond, which governs the compound's chemical behavior.
Future research will employ high-level computational models, such as B3LYP and M06, to calculate fundamental properties. nih.govresearchgate.net A key parameter of interest is the N-O bond dissociation enthalpy (BDE), which provides a quantitative measure of the bond's strength and the molecule's thermal stability. researchgate.net Computational studies on analogous amine N-oxides have revealed that the stability is influenced by factors such as aromaticity and resonance stabilization. nih.govresearchgate.net
These computational models can also predict the reactivity of the N-oxide. Amine N-oxides can act as both nucleophiles and electrophiles, and understanding this dual reactivity is essential for predicting potential chemical interactions and degradation mechanisms. nih.gov By modeling reaction pathways and transition states, computational chemistry can guide the design of new synthetic routes and provide insights into the mechanisms of metabolic and environmental degradation.
| Computational Method | Research Application | Key Insights |
| B3LYP / M06 Models | Calculation of molecular structures and energetics. nih.govresearchgate.net | Provides accurate geometries and energy profiles. |
| Bond Dissociation Enthalpy (BDE) Calculation | Assessment of N-O bond strength and molecular stability. researchgate.net | Quantifies thermal lability and stability. |
| Nucleus-Independent Chemical Shift (NICS) | Analysis of aromaticity and resonance effects. researchgate.net | Explains stability relative to parent amine. |
| Transition State Modeling | Prediction of reaction pathways and reactivity. | Elucidates mechanisms of rearrangement and degradation. researchgate.net |
Q & A
Basic Research Questions
Q. How is Brompheniramine N-Oxide Dihydrochloride synthesized from its parent compound, and what analytical methods confirm its structural integrity?
- Methodological Answer : this compound is synthesized via oxidation of the tertiary amine group in brompheniramine using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy is used to confirm the presence of the N-oxide moiety (e.g., characteristic shifts in H-NMR for protons near the oxidized nitrogen). Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>99%) and quantifies residual impurities .
Q. What metabolic pathways produce this compound in vivo, and how are these pathways studied experimentally?
- Methodological Answer : In vivo metabolism involves hepatic cytochrome P450 (CYP450)-mediated oxidation of brompheniramine. Researchers use radiolabeled brompheniramine (e.g., C-labeled) administered to animal models, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify metabolites in plasma, urine, and bile. Comparative studies with CYP450 inhibitors (e.g., ketoconazole) isolate the contribution of specific enzymes .
Advanced Research Questions
Q. How can researchers differentiate this compound from structurally related impurities (e.g., N-oxide derivatives of other antihistamines) during pharmaceutical analysis?
- Methodological Answer : Hyphenated techniques such as HPLC coupled with photodiode array (PDA) detection or high-resolution MS (HR-MS) are critical. For example, a C18 column with a gradient elution (acetonitrile/ammonium formate buffer) separates impurities based on polarity. Structural analogs like Chlorpheniramine N-Oxide Dihydrochloride are distinguished via retention time differences and MS/MS fragmentation patterns (e.g., unique product ions at m/z 319 for brompheniramine vs. m/z 285 for chlorpheniramine). Reference standards (e.g., MM0175.06 for flunarizine N-oxide) provide calibration benchmarks .
Q. What experimental strategies assess the impact of N-oxide modification on brompheniramine’s histamine H1 receptor binding affinity?
- Methodological Answer : Radioligand displacement assays using H-mepyramine (a selective H1 antagonist) on isolated guinea pig ileum membranes or transfected HEK293 cells expressing human H1 receptors quantify binding affinity (). Competitive inhibition curves for brompheniramine and its N-oxide derivative are compared. Molecular docking studies (e.g., using AutoDock Vina) model interactions between the N-oxide group and receptor residues (e.g., Lys191, Asp107), explaining reduced affinity due to steric hindrance .
Q. How does this compound interact with lysine-specific demethylases (LSDs), and what assays measure epigenetic effects?
- Methodological Answer : LSD1 inhibition is evaluated via a fluorometric assay using recombinant LSD1 and a H3K4me2 substrate. Brompheniramine N-Oxide’s demethylase activity is quantified by measuring formaldehyde release (via Nash reagent) or fluorescence quenching. Western blotting detects increased H3K4me2/H3K9me2 levels in treated cell lines (e.g., K562 leukemia cells). Comparative studies with Bomedemstat (a known LSD1 inhibitor) contextualize potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
